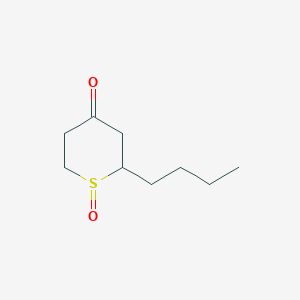
2-Butyl-1lambda~4~-thiane-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-1lambda~4~-thiane-1,4-dione is a chemical compound that belongs to the class of thiane derivatives. Thiane derivatives are known for their unique structural features and potential applications in various fields of chemistry and industry. This compound is characterized by a thiane ring with a butyl group attached to it, making it an interesting subject for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-1lambda~4~-thiane-1,4-dione can be achieved through several methods. One common method involves the Paal-Knorr synthesis, which is an acid-catalyzed cyclization of 1,4-dicarbonyl compounds . This method is widely used for the preparation of thiane derivatives due to its efficiency and simplicity.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of microwave-assisted Paal-Knorr reactions has been reported to enhance the yield and reduce the reaction time . Additionally, the use of trifluoroacetic acid as a catalyst has been shown to improve the efficiency of the synthesis .
化学反応の分析
Types of Reactions
2-Butyl-1lambda~4~-thiane-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under mild conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of alkyl halides or other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
科学的研究の応用
2-Butyl-1lambda~4~-thiane-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiane derivatives and other heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用機序
The mechanism of action of 2-Butyl-1lambda~4~-thiane-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. For example, thiane derivatives have been shown to interact with peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating lipid metabolism and glucose homeostasis .
類似化合物との比較
2-Butyl-1lambda~4~-thiane-1,4-dione can be compared with other similar compounds, such as thiazolidinediones and other thiane derivatives. These compounds share structural similarities but differ in their specific functional groups and properties. For instance:
Thiazolidinediones: These compounds have a thiazolidine ring and are known for their antidiabetic properties.
Other Thiane Derivatives: Variations in the substituents on the thiane ring can lead to differences in reactivity and applications.
特性
CAS番号 |
90909-28-7 |
|---|---|
分子式 |
C9H16O2S |
分子量 |
188.29 g/mol |
IUPAC名 |
2-butyl-1-oxothian-4-one |
InChI |
InChI=1S/C9H16O2S/c1-2-3-4-9-7-8(10)5-6-12(9)11/h9H,2-7H2,1H3 |
InChIキー |
VMSJRWLQVDSYAI-UHFFFAOYSA-N |
正規SMILES |
CCCCC1CC(=O)CCS1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



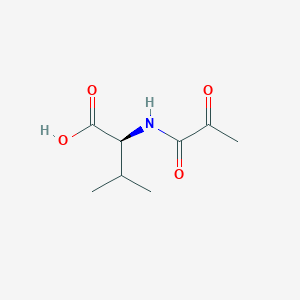
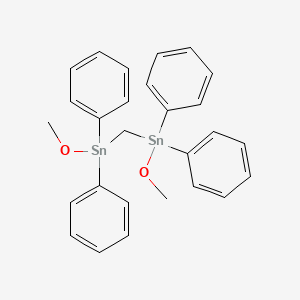

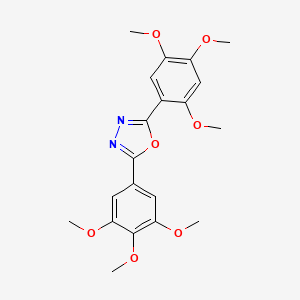
![1-{5-[1-(1,3-Dithian-2-ylidene)ethyl]-2-methoxyphenyl}pentan-1-one](/img/structure/B14371315.png)
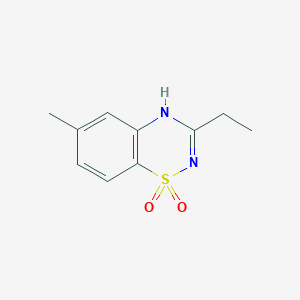
![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-methylquinoline](/img/structure/B14371331.png)



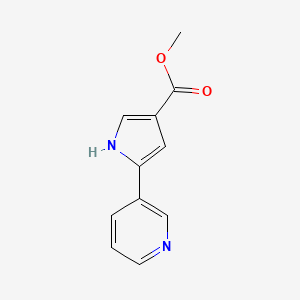
![4-[2-(4-Formylphenyl)ethenyl]-1-methylquinolin-1-ium methanesulfonate](/img/structure/B14371361.png)
![3-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]propan-1-ol](/img/structure/B14371363.png)
